3-(3,4-dimethoxyphenyl)-N'-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide
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Overview
Description
3-(3,4-dimethoxyphenyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide typically involves the following steps:
Formation of the pyrazole ring: The initial step involves the cyclization of a suitable hydrazine derivative with a 1,3-diketone to form the pyrazole ring.
Introduction of the 3,4-dimethoxyphenyl group: This step involves the substitution reaction where the 3,4-dimethoxyphenyl group is introduced onto the pyrazole ring.
Formation of the carbohydrazide: The pyrazole derivative is then reacted with hydrazine hydrate to form the carbohydrazide.
Condensation with 2-thienylmethylidene: Finally, the carbohydrazide is condensed with 2-thienylmethylidene under reflux conditions to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would involve scaling up the above synthetic route with optimization of reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
3-(3,4-dimethoxyphenyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Pharmaceutical Research: Explored as a lead compound for the development of new therapeutic agents.
Industrial Applications: Potential use in the synthesis of other complex organic molecules and as a reagent in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- 3-(3,4-dimethoxyphenyl)-1H-pyrazole-5-carbohydrazide
- N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide
- 3-(3,4-dimethoxyphenyl)-N’-[(E)-2-furylmethylidene]-1H-pyrazole-5-carbohydrazide
Uniqueness
3-(3,4-dimethoxyphenyl)-N’-[(E)-2-thienylmethylidene]-1H-pyrazole-5-carbohydrazide is unique due to the presence of both the 3,4-dimethoxyphenyl and 2-thienylmethylidene groups, which confer specific chemical and biological properties. These structural features may enhance its binding affinity to biological targets and its overall biological activity compared to similar compounds.
Properties
Molecular Formula |
C17H16N4O3S |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-N-[(E)-thiophen-2-ylmethylideneamino]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C17H16N4O3S/c1-23-15-6-5-11(8-16(15)24-2)13-9-14(20-19-13)17(22)21-18-10-12-4-3-7-25-12/h3-10H,1-2H3,(H,19,20)(H,21,22)/b18-10+ |
InChI Key |
XTUFOROSBDODPE-VCHYOVAHSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC=CS3)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC=CS3)OC |
Origin of Product |
United States |
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